Increased Lipophilicity (LogP 3.597) Relative to Unsubstituted and Chloro Analogs
The target compound exhibits a high calculated partition coefficient (LogP) of 3.597, indicating strong lipophilicity [1]. This value is significantly higher than that of the unsubstituted analog, (2-bromoethyl)cyclohexane (LogP ~2.6, a class-level inference based on the removal of a methyl group), and its chloro analog, 1-(2-chloroethyl)-4-methylcyclohexane, which would have a lower LogP due to the difference in halogen polarity. This higher lipophilicity is a direct consequence of the 4-methyl substituent .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.597 (calculated) |
| Comparator Or Baseline | 1-(2-bromoethyl)cyclohexane (estimated LogP ~2.6) and 1-(2-chloroethyl)-4-methylcyclohexane (estimated LogP <3.0) |
| Quantified Difference | Approximately 1 log unit higher than the unsubstituted analog and >0.5 log units higher than the chloro analog. |
| Conditions | Calculated using standard molecular property prediction algorithms. |
Why This Matters
In medicinal chemistry or agrochemical research, a compound's LogP directly influences its ability to cross biological membranes, its bioavailability, and its overall pharmacokinetic profile, making the specific LogP of 3.597 a critical selection criterion when designing molecules for in vivo studies.
- [1] Molbase. (n.d.). 1-(2-bromoethyl)-4-methylcyclohexane. Retrieved from https://m.molbase.cn/moldata/448161.html View Source
